Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that combines a thiophene ring with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a thiophene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amidation: The acylated thiophene is then reacted with an amine to form the amide bond.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or thiophene ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(4-methylbenzoyl)amino]benzoate: Similar structure but lacks the thiophene ring.
2-[(4-Methylbenzoyl)amino]ethyl 4-methylbenzoate: Contains a similar amide and ester functional group but differs in the aromatic ring structure.
Uniqueness
Ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
Molecular Formula |
C21H19NO3S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-7-5-4-6-8-15)13-26-20(18)22-19(23)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3,(H,22,23) |
InChI Key |
FYRCLNLAFHMQMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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